Product packaging for 9-Butylanthracene(Cat. No.:CAS No. 1498-69-7)

9-Butylanthracene

Cat. No.: B073908
CAS No.: 1498-69-7
M. Wt: 234.3 g/mol
InChI Key: VNCDUSIZHQJFOG-UHFFFAOYSA-N
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Description

9-Butylanthracene (CAS 1498-69-7) is a high-value alkylated anthracene derivative with significant applications in advanced materials research and organic chemistry. This compound, with a molecular formula of C18H18 and a molecular weight of 234.34 g/mol, serves as a critical building block in the development of novel organic materials and the study of photochemical phenomena. Researchers value this compound for its role in solid-state photodimerization reactions, where it can be used to engineer molecular crystals and produce exceptionally metastable polymorphs that are unobtainable through conventional solution-based crystallization. This property is pivotal for tuning material properties by controlling crystal packing in molecular crystal engineering . Furthermore, its derivatives, such as the 9- tert -butyl anthracene ester, exhibit unique thermoreversible photo-valence isomerization , capable of forming 9,10-Dewar isomers upon irradiation . This characteristic makes it an excellent candidate for developing molecular switches and studying reaction mechanisms in confined solid-state environments. Physical Properties: • Boiling Point: ~389.8°C at 760 mmHg • Density: ~1.048 g/cm³ • Flash Point: ~182.7°C Handling & Safety: This compound is intended for research and industrial use. Appropriate personal protective equipment, including gloves and safety goggles, is recommended. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18 B073908 9-Butylanthracene CAS No. 1498-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-butylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-13H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCDUSIZHQJFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933746
Record name 9-Butylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-69-7
Record name Anthracene, 9-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Butylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 9 Butylanthracene and Its Analogues

Regioselective Synthesis of 9-Substituted Anthracenes

Achieving regioselectivity, particularly at the highly reactive 9- and 10-positions of the anthracene (B1667546) nucleus, is crucial for the development of functional organic materials. Several strategies have been developed to control the position of substitution.

Metal-catalyzed reactions are a cornerstone of regioselective synthesis. For instance, rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes has been shown to produce substituted anthracenes with good yields and regioselectivity. cenmed.com Similarly, bismuth-catalyzed cyclization of o-alkynyldiarylmethanes provides a route to 9-methylanthracenes under mild conditions. cenmed.com Another approach involves the nickel-catalyzed three-component dicarbofunctionalization of 2-vinylaldimines with aryl iodides and an arylzinc reagent. This sequence generates a 1,1,2-diarylethyl intermediate that undergoes acid-promoted cyclization and aromatization to yield 9-arylmethylanthracene derivatives. impactfactor.org

The Diels-Alder reaction is another powerful tool for achieving regioselectivity. The reaction of 9-substituted anthracenes, particularly those with electron-releasing groups, with dienophiles like citraconic anhydride (B1165640) or 2-acetamidoacrylate, proceeds with high regioselectivity to afford specific cycloadducts. scispace.commetabolomicsworkbench.org For example, the reaction with 2-acetamidoacrylate yields conformationally constrained bicyclic bisaryl α-amino acids, demonstrating excellent control over the substitution pattern. metabolomicsworkbench.org

Furthermore, photocycloaddition reactions of 9-substituted anthracenes can be controlled to produce specific isomers. While these reactions typically yield head-to-tail cyclodimers in solution, conducting the reaction within the constrained environment of Nafion membranes can almost exclusively lead to the formation of the head-to-head cyclomer. wikipedia.org This highlights the role of the reaction medium in directing the regiochemical outcome.

Method Reactants Product Type Key Features
Rhodium-catalyzed oxidative benzannulationN-adamantyl-1-naphthylamines, internal alkynesSubstituted anthracenesGood yields, regioselective
Nickel-catalyzed dicarbofunctionalization2-vinylaldimines, aryl iodides, arylzinc reagents9-ArylmethylanthracenesOne-pot synthesis, good yields
Diels-Alder Reaction9-Substituted anthracenes, citraconic anhydrideOrtho-regioisomersHigh regioselectivity, good yields
Photocycloaddition in Nafion9-Substituted anthracenesHead-to-head cyclomersHigh regioselectivity, medium-controlled

Synthesis of 9-Butylanthracene Derivatives with Varied Substituents

Building upon the anthracene core, the introduction of diverse substituents allows for the creation of a vast library of compounds with tailored properties. Methodologies for incorporating aryl, heterocyclic, dicarbonitrile, and dione (B5365651) functionalities are particularly important.

Transition metal-catalyzed cross-coupling reactions are highly effective for introducing aryl and heterocyclic moieties. The Suzuki-Miyaura coupling, often catalyzed by palladium complexes, is a versatile method for forming the C-C bonds necessary to create 1,8-diaryl-anthracene derivatives from precursors like 1,8-dichloroanthraquinone. nih.gov Similarly, Negishi coupling of aryl halides with organozinc chlorides, catalyzed by a palladium-bipyridyl complex, provides another efficient route to anthracene derivatives. impactfactor.org

9,10-Dicyanoanthracene (B74266) (DCA) and its derivatives are valuable as photosensitizers and in the construction of electronic materials. A versatile one-pot procedure has been developed for the direct synthesis of 9,10-dicyanoanthracenes from the corresponding 9,10-anthraquinones. nih.govlew.ro This method has been successfully applied to produce 9,10-dicyanoanthracene itself, as well as 2,6-dibromo- and 2,6-diiodo-9,10-dicyanoanthracene in good yields (53–79%). nih.gov Another novel approach involves the reductive aromatization of cyanohydrin intermediates using PCl3 as the reagent. scispace.com This protocol allows for the one-pot conversion of 9,10-anthraquinone to 9,10-dicyanoanthracene. scispace.com For more complex systems, such as the synthesis of 2,7-dinitro-9,10-dicyanoanthracene from 2,7-dinitro-9,10-anthraquinone, an adapted protocol with delayed catalyst addition has been shown to be effective. nih.govfishersci.ca

Anthracene-9,10-diones (anthraquinones) are not only important synthetic precursors but also constitute a class of compounds with significant biological activity. Their synthesis often involves the oxidation of anthracene or Friedel-Crafts reactions. wikipedia.org Substituted anthracene-9,10-diones can be prepared by introducing functional groups onto the anthraquinone (B42736) core. For instance, 2,6-disubstituted derivatives have been synthesized by treating bis(omega-haloalkanamido)anthracene-9,10-diones with secondary amines. acs.org Similarly, novel thio-anthraquinone derivatives like 1-(4-hydroxyphenylthio)anthracene-9,10-dione are synthesized via the substitution reaction of 1-chloroanthraquinone (B52148) with 4-hydroxythiophenol. fishersci.com

Derivative Type Synthetic Method Precursor Key Features
9,10-DicyanoanthracenesOne-pot cyanation9,10-AnthraquinonesGood yields, versatile for substituted precursors. nih.govlew.ro
9,10-DicyanoanthraceneReductive aromatization9,10-AnthraquinoneUses PCl3, one-pot protocol. scispace.com
Anthracene-9,10-dionesSubstitution reactionSubstituted AnthraquinonesAllows for a variety of side chains. acs.org
Thio-anthraquinoneNucleophilic substitution1-ChloroanthraquinoneIntroduces thioether linkage. fishersci.com

Incorporation of Aryl and Heterocyclic Substituents

Strategies for Chiral Anthracene Derivative Synthesis

The synthesis of chiral anthracene derivatives is essential for applications in asymmetric catalysis and chiroptical materials. One prominent strategy involves the use of a chiral anthracene template as a stereocontrolling auxiliary in Diels-Alder/retro-Diels-Alder sequences. nih.gov This approach allows for the synthesis of enantioenriched products, such as chiral 4-substituted cyclohexenones, with high enantiomeric excess. nih.gov The chiral auxiliary, often a 9-substituted anthracene with a stereogenic center, controls the diastereoselectivity of the initial cycloaddition.

Another strategy focuses on the construction of inherently chiral macrocycles from anthracene units. By linking anthracene units with acetylene (B1199291) linkers, it is possible to create macrocycles with specific symmetries. nih.gov The modification of a fundamental 1,8-anthrylene–ethynylene cyclic tetramer by incorporating other anthracene units or diacetylene linkers can produce chiral structures whose enantiomers can be resolved using chiral HPLC. nih.gov

Furthermore, stable chiral cation radicals have been isolated from chiral 9,10-diphenylanthracene (B110198) derivatives. These materials are of interest for their potential in chiroptical switches and enantioselective electron-transfer catalysis. Computational studies on these systems help in understanding their racemization barriers and designing more robust chiral structures.

Mechanochemical Approaches in Anthracene Synthesis

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a more environmentally friendly and often more efficient alternative to traditional solvent-based synthesis. These solvent-free methods, typically involving ball milling, can provide access to highly reactive species that are incompatible with solvents.

This approach has been successfully applied to the synthesis of complex anthracene-containing structures like extended iptycenes. A mechanochemical iterative sequence of Diels-Alder reactions and subsequent aromatization allows for the rapid synthesis of large, functionalized iptycenes that are difficult to prepare using conventional methods. For example, the Diels-Alder reaction between anthracene and 1,4-anthraquinone (B1204791) can be efficiently promoted by anhydrous ZnCl2 under vibration milling conditions.

Mechanochemistry is also employed to prepare cocrystals of anthracene derivatives with tunable photophysical properties. Cocrystals of 9-anthracenecarboxylic acid with different dipyridine coformers have been successfully obtained through both neat and liquid-assisted grinding. lew.ro These mechanochemical methods are often faster and higher-yielding than traditional solution-based crystallization. lew.ro

Photochemical Reactivity and Excited State Dynamics of 9 Butylanthracene

Photochemical Valence Isomerization to Dewar Forms

9-Butylanthracene is known to undergo photochemical valence isomerization to its corresponding Dewar isomer. oup.com This process involves the transformation of the planar aromatic anthracene (B1667546) core into a strained, non-planar Dewar structure upon absorption of light.

The photochemical conversion of 9-tert-butylanthracene to its 9,10-Dewar isomer is a reversible reaction. researchgate.net The forward reaction is induced by light, while the reverse reaction, the rearomatization, occurs thermally. researchgate.net Theoretical studies have been conducted to understand the valence isomerization of anthracene and 9-tert-butylanthracene to their Dewar forms in both ground and excited states. uni-bonn.de The Dewar isomer of 9-tert-butylanthracene is somewhat stable in solution at room temperature, with a lifetime of several hours in hexane. researchgate.net

The kinetic parameters for the thermal rearomatization of various Dewar compounds have been studied. The table below summarizes key kinetic data for the thermal rearomatization of Dewar-compounds.

Dewar CompoundSolventlog AΔH* (kcal/mol)ΔS* (cal/mol·K)
Dewar-9-t-butylanthraceneHeptane12.525.4-2.2

This data is based on studies of the thermal rearomatization of various Dewar-compounds. researchgate.net

The rates of both the forward and reverse isomerization of 9-tert-butylanthracene are dependent on pressure when the molecule is dissolved in a polymer host. nih.govacs.orgresearchgate.net High pressure significantly affects the kinetics of this isomerization.

Forward Reaction: The rate of the forward photoreaction, which includes contributions from both Dewar isomerization and photoperoxidation, decreases dramatically with increasing pressure. At a pressure of 1.5 GPa, the rate is reduced by a factor of 1000. nih.govresearchgate.net

Back Reaction: In contrast, the rate of the thermal back-reaction from the Dewar isomer to 9-tert-butylanthracene increases with pressure. At 1.5 GPa, the rate increases by a factor of approximately 3. nih.govresearchgate.net

Interestingly, the back-reaction rate of the Dewar isomer of 9-tert-butylanthracene is significantly less sensitive to pressure (by a factor of at least 100) compared to the photodimer of bi(anthracene-9,10-dimethylene). nih.govacs.org This suggests that the high pressure sensitivity of the bi(anthracene-9,10-dimethylene) photodimer's back-reaction is not solely due to the presence of strained four-membered rings but is also influenced by its specific molecular geometry. nih.govresearchgate.net

The pressure dependence of these reaction rates was investigated using absorption and fluorescence spectroscopy with 9-tert-butylanthracene doped in a polystyrene matrix as a model system. escholarship.org The application of pressure was achieved using a diamond anvil cell, with ruby microcrystal emission used for pressure calibration. acs.org

The environment surrounding the this compound molecule plays a crucial role in its isomerization dynamics. When dissolved in a polymer host, such as polystyrene or Zeonex, both the forward and reverse isomerization rates exhibit pressure dependence. nih.govresearchgate.net The rigid polymer matrix can inhibit the large geometrical changes required for Dewar isomerization, which explains the different forward reaction rates observed in solid polymers compared to liquid solutions. researchgate.net Since the reverse reaction occurs within a pre-existing cavity that accommodates the Dewar form, steric constraints are thought to be less significant. researchgate.net

In solution, the photophysical properties of related anthracene derivatives, such as 2,6-dialkoxyanthracenes, show identical spectral lineshapes and luminescence decay kinetics in both dilute solutions and polymer matrices. escholarship.org This suggests that for some derivatives, the immediate environment may have a less pronounced effect on certain photophysical pathways. However, for the sterically demanding Dewar isomerization of this compound, the rigidity of the surrounding medium, like a polymer host, is a significant factor. researchgate.net

Pressure Dependence of Isomerization Rates

[4+4] Photodimerization Reactions

In addition to valence isomerization, substituted anthracenes can also undergo [4+4] photodimerization reactions, where two anthracene molecules join to form a dimer.

In the solid state, the photodimerization of anthracene derivatives is highly dependent on the crystal packing of the monomer molecules. For a reaction to occur, the reacting molecules must be properly aligned in the crystal lattice. This principle of topochemical control is fundamental to solid-state reactivity.

A notable example is the photodimerization of 9-tert-butyl-anthracene ester (9TBAE) in the form of molecular crystal nanorods. nih.gov This reaction proceeds via a [4+4] photodimerization, leading to a significant and anisotropic change in the nanorod's dimensions—an average elongation of 8%. nih.govnih.gov The mechanism involves a crystal-to-crystal transformation, where the monomer crystal structure directly evolves into the dimer crystal structure without loss of crystallinity. nih.gov

The molecular-level mechanism for this photomechanical response has been elucidated through a combination of solid-state NMR, X-ray diffraction, and computational modeling. nih.govnih.gov Initially, the anthracene rings of adjacent monomers are offset. nih.gov Upon photodimerization, the rings are pulled into alignment, and the planes bend to accommodate the new sp3 hybridized carbons, resulting in a "butterfly" distortion. nih.gov This anisotropic rearrangement of the molecules within the unit cell, rather than a change in the unit cell volume itself, is responsible for the observed macroscopic expansion of the nanorod. nih.govnih.gov

Solid-state photoreactions can be a powerful tool for accessing metastable polymorphs that are often unattainable through conventional crystallization from solution. researchgate.netresearchgate.netrsc.org The photodimerization of 9-tert-butyl anthracene ester (9TBAE) nanorods is a prime example of this phenomenon. researchgate.netresearchgate.net

The product of this solid-state reaction is a highly metastable, yet long-lived, polymorph of the photodimer. researchgate.netresearchgate.net Computational modeling has shown that this photoreaction-generated polymorph is significantly higher in energy (by 14 kJ/mol) than the form grown from solution. researchgate.net This energy difference is substantial, considering that most known polymorphs have lattice energy differences below 10 kJ/mol. researchgate.net

The solid-state reaction environment effectively traps a highly unstable intramolecular conformation of the photodimer, a situation that defies conventional expectations for conformational polymorphs. researchgate.net This "synthetic memory" imparted by the crystal-to-crystal chemical reaction allows for the reproducible formation of this unique metastable phase. researchgate.netresearchgate.net These findings highlight that solid-state reactions are an underutilized strategy for producing novel polymorphs with potentially unique material properties. researchgate.net The ability to form a metastable crystalline product is a key factor in the observed photomechanical expansion of 9TBAE nanorods. nih.govnih.govescholarship.org

Crystal-to-Crystal Reaction Dynamics and Structural Transformations

The solid-state photochemical behavior of anthracene derivatives, including this compound, often involves crystal-to-crystal transformations. These reactions, such as the [4+4] photodimerization, can induce significant changes in the crystal lattice and molecular geometry. mdpi.com For instance, the photodimerization of a related compound, 9-tert-butylanthracene ester, within nanorods leads to an average elongation of 8%, resulting from the formation of a metastable crystalline product. researchgate.net This process highlights how solid-state reactions can create highly metastable polymorphs that are not typically accessible through solution-based crystallization. researchgate.netrsc.org

Computational modeling has been instrumental in understanding these transformations. Studies combining various theoretical methods have been used to predict and analyze the solid-state transformations of anthracene derivatives. researchgate.net These models help to elucidate how the mechanical work during the reaction is performed by the relaxation of the crystal lattice to accommodate the newly formed photoproduct. researchgate.net In the case of 9-tert-butylanthracene, while it undergoes Dewar isomerization in solution and polymer matrices, it does not show a photomechanical response in its crystalline form. escholarship.org This is despite the significant volume change and strained molecular structure that result from the photoisomerization. escholarship.org

The dynamics of these crystal-to-crystal reactions can be complex. For example, studies on 9-methylanthracene (B110197) have shown that the use of high-quality single crystals leads to more uniform reaction kinetics compared to polycrystalline samples, which is attributed to a lower concentration of defects. researchgate.netnii.ac.jp In these single crystals, the change in dimension is directly correlated with the progress of the reaction, resulting in a smooth and reproducible expansion. researchgate.netnii.ac.jp This contrasts with the more complex kinetics that can arise from non-uniform nucleation and growth of the product phase within the crystal. nii.ac.jp The study of these dynamics is crucial for the design of photomechanical materials that can act as light-powered actuators. researchgate.netnii.ac.jp

Intramolecular Photophysical Processes

Deactivation Pathways of the Fluorescent State (S1 -> S0 Internal Conversion)

The deactivation of the first excited singlet state (S1) of this compound and related compounds involves several competing pathways. Following excitation to a higher singlet state, the molecule rapidly relaxes to the lowest vibrational level of the S1 state through internal conversion and vibrational relaxation. edinst.comkit.edu From the S1 state, the molecule can return to the ground state (S0) via fluorescence (a radiative process) or non-radiative pathways such as internal conversion (S1 -> S0) and intersystem crossing to the triplet state (T1). edinst.comnih.gov

For many anthracene derivatives, internal conversion from S1 to S0 is a significant non-radiative decay channel. researchgate.netrsc.org The efficiency of this process is inversely related to the energy gap between the S1 and S0 states. edinst.comkit.edu In the case of 9-tert-butylanthracene, a temperature-dependent radiationless process is observed, which is believed to be a spin-allowed internal conversion. rsc.organu.edu.au This process is particularly dominant in non-viscous solvents. rsc.org The rate of internal conversion can be influenced by molecular structure and the surrounding environment. photochemistry.pt

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, provides insight into the efficiency of radiative versus non-radiative decay. For 9-alkyl-substituted anthracenes, the fluorescence quantum yields generally show a slight increase with the size of the alkyl group, with the exception of 9-tert-butylanthracene which has a surprisingly low quantum yield in some solvents. lookchem.com This suggests that specific structural features can significantly enhance non-radiative decay pathways.

Influence of Steric Bulk on Non-Radiative Deactivation

The steric bulk of substituents on the anthracene core can have a profound impact on the non-radiative deactivation pathways. The tert-butyl group in 9-tert-butylanthracene, for example, introduces significant steric hindrance. acs.org This steric strain can influence both the ground-state geometry and the dynamics of the excited state. In the solid state, 9-tert-butylanthracene adopts a nonplanar structure. acs.org

The steric bulk of the tert-butyl group is thought to act as a "loose bolt," accelerating internal conversion in solution. lookchem.com This enhanced non-radiative decay is a key reason for the lower fluorescence quantum yield of 9-tert-butylanthracene compared to other 9-alkylanthracenes in non-viscous solutions. rsc.orglookchem.com The rotation of the bulky substituent can provide a vibrational pathway for the dissipation of electronic energy. anu.edu.auphotochemistry.pt

In more rigid environments, such as in poly(methyl methacrylate) (PMMA), the free rotation of the tert-butyl group is hindered. lookchem.com This suppression of the torsional motion leads to a significant increase in the fluorescence lifetime and a change in the deactivation mechanism. rsc.org In these viscous media, a different temperature-dependent radiationless process becomes competitive with fluorescence, which may involve the formation of an intermediate leading to the Dewar isomer. rsc.org This demonstrates that the influence of steric bulk on non-radiative deactivation is highly dependent on the surrounding medium and the freedom of molecular motion. photochemistry.pt

Photoperoxidation and Singlet Oxygen Reactivity

Anthracene and its derivatives are known to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form endoperoxides. researchgate.net This process, known as photoperoxidation, is a common degradation pathway for these compounds in the presence of light and oxygen. acs.org this compound can act as an acceptor for singlet oxygen. acs.org

The formation of singlet oxygen typically occurs through energy transfer from an excited triplet state of a sensitizer (B1316253) molecule to ground-state triplet oxygen (³O₂). However, in the case of anthracenes, the excited singlet state can also play a role. The forward photoreaction of 9-tert-butylanthracene in a polymer host, which includes contributions from both photoperoxidation and Dewar isomerization, is significantly affected by pressure. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating molecular structure. For 9-Butylanthracene, while solution-state data exists, information regarding advanced solid-state and computational studies is limited.

Specific research benchmarking computational NMR chemical shift predictions against experimental data for this compound has not been extensively published. However, experimental solution-state ¹H NMR data has been reported, which could serve as a basis for future computational validation.

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃

Protons Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
CH₃ 1.04 t 3H 7.5
CH₂ 1.61 m 2H
CH₂ 1.81 m 2H
CH₂ 3.56-3.66 m 2H
H-1, H-2, H-6, H-7 7.45-7.49 m 4H
H-4, H-5, H-8, H-10 7.99-8.04 m 2H

Data sourced from a study on [FeFe]-Hydrogenase synthetic mimics. wikipedia.org

Solid-State NMR for Structural Elucidation

Advanced Fluorescence Spectroscopy

The fluorescence properties of anthracene (B1667546) and its derivatives are a subject of significant interest. For this compound, research has touched upon its decay kinetics and general quantum yield characteristics.

Time-resolved fluorescence studies provide insight into the photophysical processes of excited states. Research on bichromophoric systems has used 9-n-butylanthracene as a reference compound. Rate parameters for non-radiative processes in 9-n-butylanthracene dissolved in a mixture of dimethylbutane and pentane (B18724) have been determined and used as a benchmark for comparison against other 9-alkylanthracenes. This indicates that the deactivation pathways of its excited singlet state have been characterized and are consistent with similar alkyl-substituted anthracenes.

There is no information available in the surveyed scientific literature regarding the investigation or application of this compound in forming chiral assemblies that exhibit circularly polarized luminescence.

The fluorescence quantum yield of 9-alkylanthracenes generally falls within a predictable range. While specific quantum yield values for this compound across a variety of media are not explicitly detailed in readily available literature, its fluorescent properties have been utilized in studies of micellar systems. For example, its presence has been noted to affect the viscosity of wormlike micelles under certain conditions, a role that relies on its fluorescent nature for probing these supramolecular structures.

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 73915

Circularly Polarized Luminescence (CPL) from Chiral Assemblies

Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis is a powerful technique used to study short-lived, transient species generated by a pulse of light. This method involves exciting a sample with a brief, intense laser pulse to create excited states, radicals, or other reactive intermediates. The subsequent changes in the sample are monitored over time, typically by measuring the absorption of a second, weaker light beam. This allows for the characterization of the kinetics and spectra of these transient species.

ParameterValue
Arrhenius Pre-exponential Factor (A) for Intermediate "X" Formation ~2.5 x 10¹¹ s⁻¹
Activation Energy (Ea) for Intermediate "X" Formation ~19.5 kJ mol⁻¹
Arrhenius Pre-exponential Factor (A) for Overall Reaction ~4 x 10¹⁰ s⁻¹
Activation Energy (Ea) for Overall Reaction ~19.2 kJ mol⁻¹

Table 1: Kinetic parameters for the deactivation of the fluorescent state of 9-tert-butylanthracene, a structural isomer of this compound.

This data reveals the rapid formation of a transient species and the energetic requirements for the photochemical reaction pathway. The similarity in structure between this compound and 9-tert-butylanthracene suggests that the former would also exhibit complex photochemistry involving transient species detectable by laser flash photolysis.

Diffuse Reflectance Spectroscopy for Solid-State Characterization

Diffuse reflectance spectroscopy is a technique primarily used for the analysis of solid samples, especially those that are opaque or scatter light, such as powders. It measures the light that is diffusely reflected from a material's surface and from within the material itself. This method is valuable for obtaining absorption-like spectra of solid compounds without the need for dissolution in a solvent, thus providing information about the electronic structure in the solid state.

While specific diffuse reflectance spectra for this compound are not extensively documented in publicly available literature, the technique is widely applied to characterize related anthracene derivatives. For example, studies on N-butylanthracene-9-carboxamide have utilized diffuse reflectance spectroscopy to investigate their photophysical properties in the solid state. These studies often focus on how intermolecular interactions in the crystalline form affect the electronic transitions, which can lead to broadening or shifts in the absorption bands compared to their solution spectra.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the most prominent absorptions are due to π → π* transitions within the conjugated system of the anthracene core.

The UV-Vis absorption spectrum of this compound is characterized by a series of absorption bands corresponding to these electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

Research on related compounds provides insight into the expected spectral features of this compound. For instance, studies on tris(10-butyl-9-anthryl)bismuthine derivatives, which contain the this compound moiety, have reported the λ0-0 band, representing the transition from the ground vibrational level of the ground electronic state to the ground vibrational level of the first excited singlet state.

CompoundSolventλ₀₋₀ (nm)
Tris(10-butyl-9-anthryl)bismuthine THF412
Tris(10-butyl-9-anthryl)difluorobismuthine THF407

Table 2: UV-Visible absorption data for compounds containing the this compound moiety.

Furthermore, studies of 9-tert-butylanthracene in a polymer film have shown a distinct absorption band in the UV region.

CompoundMediumAbsorption Peak (nm)
9-tert-Butylanthracene Zeonex Film263

Table 3: UV-Visible absorption data for 9-tert-butylanthracene.

This absorption is characteristic of the anthracene chromophore. The butyl substituent at the 9-position is expected to cause slight shifts in the absorption maxima compared to unsubstituted anthracene due to its electronic and steric effects. The fine structure often observed in the spectra of anthracenic compounds is a result of vibrational coupling to the electronic transitions.

Computational Chemistry and Theoretical Modeling of 9 Butylanthracene Systems

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations have been instrumental in elucidating the electronic structure and conformational preferences of 9-butylanthracene and its derivatives. These studies reveal a departure from the planarity typically associated with the parent anthracene (B1667546) molecule.

Geometry optimization of 9-tert-butylanthracene (TBA), a closely related and frequently studied analog, has been performed using various levels of theory, including Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset second-order perturbation theory (MP2). yu.edu.jo These calculations consistently predict a non-planar geometry for the anthracene ring system in the gas phase. yu.edu.jo

A key indicator of this non-planarity is the dihedral angle between the two lateral benzene (B151609) rings. For 9-tert-butylanthracene, this angle is calculated to be around 20° in the gas phase, a significant deviation from a perfectly flat structure. yu.edu.jo This "butterfly-like" conformation is a direct consequence of the steric strain imposed by the bulky tert-butyl group. yu.edu.jo

To validate the computational methods, studies have compared calculated geometrical parameters with experimental X-ray diffraction data for the solid state. Calculations at the B3LYP/cc-PVDZ level of theory show very good agreement with experimental dihedral angles for TBA. yu.edu.jo Further testing the validity of the B3LYP/cc-PVDZ level, geometry optimizations have also been carried out at the B3LYP/cc-PVTZ and MP2/cc-PVDZ levels, confirming the reliability of the B3LYP/cc-PVDZ results for describing the geometry of these systems. yu.edu.jo

Table 1: Comparison of Calculated and Experimental Dihedral Angles (in degrees) for 9-tert-Butylanthracene (TBA)

Dihedral Angle B3LYP/cc-PVDZ B3LYP/cc-PVTZ MP2/cc-PVDZ Experimental (X-ray) yu.edu.jo
C1-C14-C13-C12 ~20° (gas phase) Data not available Data not available ~18° (solid state) acs.orgresearchgate.net
C14-C13-C15-C16 Data not available Data not available Data not available 30.5° (solid state) yu.edu.jo

Data derived from theoretical calculations and experimental findings. yu.edu.jo

The non-planar "butterfly" conformation of the anthracene ring in 9-substituted anthracenes is a critical feature. yu.edu.jo The tert-butyl group is displaced in a direction opposite to the bending of the ring. yu.edu.joacs.org This distortion from planarity is not a static feature; the anthracene skeleton can undergo a "butterfly-like" ring inversion. yu.edu.jo

Computational studies have revealed that this ring inversion is coupled with the internal rotation of the tert-butyl group. yu.edu.joacs.org Ab initio molecular orbital calculations (3-21G) for 9-tert-butylanthracene indicated two possible mechanisms for the rotation of the tert-butyl group. acs.org A low-energy process, with a calculated activation energy of only 4.7 kJ/mol, involves a concerted motion of tert-butyl rotation and the butterfly-like flapping of the anthracene ring. yu.edu.joacs.org A much higher-energy pathway (35.1 kJ/mol) for rotation requires a more significant bending of the tert-butyl group. acs.org

The low energy barrier for the concerted ring inversion and internal rotation makes this system a candidate for applications in molecular rotors and mechanical materials. yu.edu.jo In solution, the tert-butyl group rotation is rapid and could not be frozen even at temperatures as low as 150 K, which is consistent with the low-energy mechanism where ring inversion is not hindered by crystal packing forces. acs.org In the solid state, however, intermolecular interactions lead to a significantly higher activation energy for tert-butyl rotation (63.1 ± 2.7 kJ/mol), suggesting the high-energy mechanism is at play. acs.org

Geometry Optimization and Dihedral Angle Analysis (e.g., B3LYP, MP2 levels of theory)

Potential Energy Surface (PES) Mapping of Reaction Pathways

Potential energy surface (PES) mapping is a powerful computational tool for exploring the energy landscapes of chemical reactions, identifying transition states, and elucidating reaction mechanisms.

While specific PES mapping for cycloadditions of this compound was not found in the provided search results, related research on the photodimerization of a 9-tert-butyl anthracene ester (9TBAE) provides insight into the types of reactions these systems undergo. escholarship.orgrsc.org The [4+4] photodimerization is a key reaction for anthracenes, and computational modeling has been used to study the resulting photodimer product. rsc.org

For a model compound, 10-cyano-9-tert-butyl-anthracene, the relaxed potential energy surface for the ring inversion was computed at the B3LYP/cc-PVDZ level by scanning the C1-C14-C13-C12 dihedral angle. yu.edu.jo This type of PES scan helps to map the energy changes associated with conformational changes in the ground state. yu.edu.jo

The photochemistry of anthracene derivatives is a rich area of study. The introduction of a bulky substituent like a tert-butyl group can significantly alter the photophysical properties. For instance, in 9-(tert-butyl)anthracene, there is a notable increase in the rate of internal conversion from the first excited singlet state (S1) to the ground state (S0). photochemistry.pt This efficient conversion of electronic energy into vibrational energy is attributed to the increased number of vibrational modes associated with the t-butyl group. photochemistry.pt

Computational studies on the photodimerization of 9-tert-butyl anthracene ester (9TBAE) highlight the role of the solid-state environment in trapping a highly unstable intramolecular photodimer conformation. rsc.orgrsc.org This suggests that the photoreaction mechanism in the solid state can lead to the formation of exceptionally metastable polymorphs that would be difficult to obtain through other means. rsc.orgrsc.org Quantum chemical modeling demonstrated that this solid-state reaction imparts a "synthetic memory" into the crystal structure. rsc.org

Ground State Reaction Pathways (e.g., Cycloadditions)

Prediction of Pressure Effects on Reaction Barriers and Volumes

The influence of external pressure on chemical reactions is a fundamental aspect of physical chemistry. While specific computational studies on the effect of pressure on this compound reactions were not available in the search results, the principles of computational chemistry can be applied to predict such effects. Theoretical calculations can determine the volume of activation, which is the change in volume of the system on going from the reactants to the transition state. A negative volume of activation indicates that the reaction rate will increase with pressure, while a positive value suggests the opposite. By calculating the optimized geometries of reactants and transition states, it is possible to compute these volumes and thus predict how pressure will affect the reaction barriers.

Molecular Dynamics Simulations for Conformational Changes and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of this compound at an atomic level. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing detailed insights into conformational changes and intermolecular interactions over time. nih.govresearchgate.net For this compound, MD simulations are particularly valuable for understanding the flexibility of the butyl group and its influence on the properties of the molecule.

The butyl chain attached to the anthracene core is not static; it can rotate and fold into various conformations. MD simulations can map the potential energy surface associated with these conformational changes, identifying the most stable (lowest energy) arrangements and the energy barriers between them. The simulation tracks the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds, which is relevant for many biological and chemical processes. mdpi.comdovepress.com Key parameters that can be analyzed from these simulations include:

Dihedral Angle Analysis: The rotation around the C9-Cα bond of the butyl group is a critical conformational degree of freedom. By monitoring the dihedral angles along the butyl chain during a simulation, researchers can characterize the preferred orientations of the chain relative to the planar anthracene ring. Studies on similar molecules, like 9-tert-butylanthracene, have shown that the size and nature of the substituent at the 9-position can induce non-planarity in the anthracene skeleton. yu.edu.jo MD simulations can quantify this deformation and its dynamic fluctuations.

Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF): RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame from a reference structure. It helps in assessing the stability of the molecule's conformation throughout the simulation. mdpi.com RMSF, on the other hand, highlights the flexibility of different parts of the molecule by measuring the fluctuation of each atom around its average position. For this compound, RMSF analysis would likely show higher values for the atoms in the butyl chain compared to the more rigid anthracene core, quantifying the chain's mobility.

Intermolecular Interactions: When simulating this compound in a condensed phase (like a solution or an amorphous solid), MD can reveal how the molecule interacts with its neighbors. This includes van der Waals forces and, in the case of a polar solvent, electrostatic interactions. Understanding these interactions is crucial for predicting properties like solubility and how molecules pack in a non-crystalline environment. Multi-scale simulation methods that combine MD with quantum mechanics have been used to investigate molecular stacking and noncovalent intermolecular interactions in other substituted anthracenes. rsc.org

The data generated from MD simulations can be presented in various forms, including tables summarizing average structural parameters or plots showing the evolution of these parameters over time.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

ParameterDescriptionIllustrative Value
Average C14-C9-Cα-Cβ Dihedral AngleAverage angle of the first bond of the butyl chain relative to the anthracene plane.65° ± 15°
Butyl Chain RMSFAverage atomic fluctuation of the butyl chain atoms.1.8 Å
Anthracene Core RMSFAverage atomic fluctuation of the anthracene core atoms.0.5 Å
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent.350 Ų

First-Principles Calculations for Crystal Packing and Polymorphism

First-principles calculations, primarily based on Density Functional Theory (DFT), are essential for predicting and understanding the solid-state properties of this compound, such as its crystal packing and the potential for polymorphism. researchgate.netrsc.org Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, can significantly impact a material's physical properties.

Computational crystal structure prediction (CSP) methods are employed to generate and rank a multitude of possible crystal packing arrangements. These methods explore different space groups and molecular orientations to find structures that are low in lattice energy. The relative stability of these predicted polymorphs is then assessed using high-level theoretical calculations.

Key aspects of these calculations include:

Lattice Energy Calculations: The stability of a crystal structure is determined by its lattice energy, which is the energy released when molecules come together from the gas phase to form the crystal. First-principles methods calculate this energy by considering both the intramolecular energy (the energy of the molecule's conformation in the crystal) and the intermolecular energy (the energy of interaction between molecules). researchgate.netnsf.gov For flexible molecules like this compound, accurately calculating the conformational energy is critical, as different polymorphs may feature different butyl chain conformations. rsc.org

Dispersion-Corrected DFT: Standard DFT functionals often fail to accurately describe the long-range van der Waals interactions (dispersion forces) that are dominant in holding molecular crystals together. Therefore, dispersion-corrected DFT methods, such as the B86bPBE functional with the XDM dispersion model, are crucial for obtaining accurate lattice energies. rsc.orgnsf.gov In some cases, a hybrid approach is used where intermolecular interactions are treated with DFT, while the intramolecular conformational energy is calculated with more accurate wavefunction-based methods like second-order Møller-Plesset perturbation theory (MP2). researchgate.netrsc.org

Polymorph Discrimination: First-principles calculations can predict the relative energies of different polymorphs. rsc.org Research on related compounds like 9-tert-butyl anthracene ester has shown that computational modeling can identify and characterize highly metastable polymorphs that are difficult to isolate experimentally. researchgate.netrsc.org These calculations can reveal subtle energy differences, often just a few kJ/mol, which determine the most stable form under given conditions. nsf.gov This predictive capability is vital for materials science, as it can guide experimental efforts to crystallize specific polymorphs with desired properties. researchgate.net

Table 2: Illustrative First-Principles Calculation Results for Hypothetical this compound Polymorphs

PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)Calculated Density (g/cm³)
Form IP2₁/c-135.20.01.15
Form IIP-1-132.8+2.41.12
Form IIIC2/c-129.5+5.71.10

The combination of CSP and accurate first-principles energy calculations provides a robust framework for understanding the crystal landscape of this compound. It allows for the rationalization of experimentally observed forms and the prediction of new, potentially useful, polymorphs, which is a cornerstone of modern molecular crystal engineering. researchgate.netrsc.org

Structure Reactivity and Structure Function Relationships in 9 Butylanthracene Derivatives

Role of Butyl Substituent in Modulating Electronic and Steric Effects

The butyl substituent at the 9-position of the anthracene (B1667546) core, particularly the bulky tert-butyl group, plays a pivotal role in dictating the molecule's ground-state geometry and reactivity. Unlike an unsubstituted anthracene molecule, which is planar, 9-tert-butylanthracene adopts a nonplanar conformation in the solid state, with the anthracene ring bent by approximately 18 degrees. acs.org This distortion arises from the significant steric hindrance between the tert-butyl group and the peri-hydrogen atoms at the 1 and 8 positions. acs.orgresearchgate.net

This steric strain has a profound influence on the molecule's dynamic behavior. Ab initio molecular orbital calculations have revealed two distinct mechanisms for the rotation of the tert-butyl group. acs.org A low-energy pathway, with a calculated activation energy of just 4.7 kJ/mol, involves a concerted motion where the tert-butyl group rotates in tandem with a butterfly-like inversion of the entire anthracene ring system. acs.orgyu.edu.jo In contrast, a high-energy rotational mechanism, requiring a much larger activation energy of 35.1 kJ/mol, involves further bending of the tert-butyl group. acs.org In the solid state, intermolecular interactions raise the activation energy for tert-butyl rotation to approximately 63.1 kJ/mol. acs.org

The steric influence of the butyl group also extends to the reactivity of the anthracene radical cation. A remote steric effect has been observed in the reaction of the 9-tert-butylanthracene radical cation with pyridine, leading to a tenfold increase in the reaction rate compared to other 9-alkylanthracene derivatives. researchgate.net This enhancement is attributed to the steric strain imposed by the tert-butyl group. researchgate.net

The electronic properties are also modulated by the butyl substituent. The torsional motion of the tert-butyl group in 9-tert-butylanthracene is harmonic in the first excited singlet state (S1), with a vibrational frequency of approximately 77 cm⁻¹. anu.edu.au This is in contrast to the freer rotation observed for a tert-butyl group at the 2-position, which does not quench fluorescence. anu.edu.au The steric bulk of substituents can also be leveraged to kinetically stabilize diradical species, a strategy employed in the design of complex polyaromatic systems. chemrxiv.org

Activation Energies for Rotational Mechanisms in 9-tert-Butylanthracene
Rotational MechanismCalculated Activation Energy (kJ/mol)StateReference
Low-Energy (Concerted Rotation and Ring Inversion)4.7Gas Phase (Calculated) acs.org
High-Energy (Further Bending of Butyl Group)35.1Gas Phase (Calculated) acs.org
tert-Butyl Rotation63.1 ± 2.7Solid State (Experimental) acs.org

Effects of Additional Substituents (e.g., at 10-position) on Photoreactivity

The introduction of additional substituents, particularly at the 10-position of the 9-butylanthracene scaffold, offers a powerful strategy for modulating its photoreactivity. The nature of the substituent at this position can significantly influence the energy barriers for ring inversion and internal rotation, as well as dictate the outcome of photochemical reactions. yu.edu.jo

Theoretical studies have shown that both the size and electronic properties of the 10-substituent are decisive factors. yu.edu.jo For instance, bulky substituents can increase the energy of ring inversion and concerted rotation due to steric deformation of the anthracene skeleton. yu.edu.jo In the case of 10-formyl-9-tert-butylanthracene, the formyl group's orientation leads to a highly bent geometry and a high calculated energy barrier for inversion. yu.edu.jo Conversely, a carboxylic group at the 10-position results in intermediate energy barriers and bending due to a balance between steric hindrance and resonance stabilization. yu.edu.jo

The electronic nature of the substituent also plays a crucial role. In derivatives where the substituent is an acceptor group, the possibility of forming charge-transfer states arises, which can influence the excited-state reaction coordinates. yu.edu.jo The photoreactivity of 9,10-disubstituted anthracenes can be starkly different from their monosubstituted counterparts. For example, bulky substituents at both the 9- and 10-positions can sterically hinder the typical [4+4] photodimerization reaction. plos.org

Furthermore, the presence of substituents can direct the photochemical pathway towards different products. In studies involving cucurbit[n]uril hosts, it was found that for certain 9-substituted anthracene derivatives, the host could promote either photodimerization or photosolvolysis, highlighting the subtle interplay between the substituent, the environment, and the resulting photoreaction. nih.govrsc.org For instance, while a catalytic amount of cucurbit mdpi.comuril promoted the photodimerization of a 9-substituted anthracene derivative, cucurbit researchgate.neturil induced its photosolvolysis to 9-anthracenemethanol. nih.govrsc.org

Influence of 10-Substituent on the Geometry of 9-tert-Butylanthracene Derivatives
Substituent at 10-positionCalculated Dihedral Angle (C5-C6-C-X)Observed GeometryReference
Formyl (COH)9.4°Extremely Bent yu.edu.jo
Carboxylic (COOH)44°Moderately Bent yu.edu.jo

Rational Design of Derivatives for Tuned Photophysical Properties

The principles of structure-property relationships in this compound derivatives are being harnessed for the rational design of molecules with precisely tuned photophysical properties for a range of applications. researchgate.netcore.ac.ukrsc.org By strategically modifying the chemical structure, it is possible to control key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. core.ac.uknih.gov

One effective design strategy involves the introduction of substituents that induce a large structural change upon photoexcitation. nih.gov This geometric relaxation can lead to a significant Stokes shift, a desirable property for fluorescent probes to minimize self-absorption. core.ac.uknih.gov 9-tert-butylanthracene itself is a molecule where such a geometry change upon excitation contributes to its photophysical characteristics. nih.gov

The electronic nature of substituents is another critical design parameter. The introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgrsc.org This, in turn, affects the absorption and emission energies. For example, in a series of 9,10-disubstituted anthracenes, while substitutions had a minor effect on the UV/Vis absorption, the fluorescence properties were significantly impacted, with thiophene (B33073) substituents drastically reducing the fluorescence quantum yield. rsc.org This demonstrates the potential to tune emission characteristics through careful substituent selection.

The rational design of this compound derivatives also extends to the development of materials for organic light-emitting devices (OLEDs). rsc.org By incorporating specific functional groups, such as oxadiazoles, it is possible to create anthracene-based emitters with good thermal stability and specific electrochemical and photophysical properties suitable for electroluminescent applications. rsc.org Computational methods, such as density functional theory (DFT), are increasingly being used to predict the photophysical properties of designed molecules, aiding in the development of novel functional materials. rsc.orgrsc.orgnih.gov

Correlation between Molecular Geometry and Macroscopic Photomechanical Response

A particularly exciting area of research is the correlation between the molecular geometry of this compound derivatives and their macroscopic photomechanical response. researchgate.net Certain crystalline anthracene derivatives can undergo significant mechanical deformation, such as bending, twisting, or expansion, when exposed to light. escholarship.org This phenomenon is driven by the collective, light-induced structural changes of the constituent molecules within the crystal lattice. nih.gov

The [4+4] photodimerization of anthracene moieties is a key reaction underpinning this effect. researchgate.netresearchgate.net In crystals where the molecules are packed in a parallel fashion, satisfying Schmidt's conditions for solid-state reactivity, irradiation can lead to the formation of covalent bonds between adjacent molecules. researchgate.net This dimerization process alters the shape and size of the molecules, and the accumulation of these changes throughout the crystal lattice generates internal strain, which is then released as mechanical work. nsf.gov

The rational design of these photomechanical materials involves controlling the crystal packing to optimize the work output. researchgate.net For instance, the orientation of the monomer unit cell with respect to the nanorod axis in 9TBAE crystals can be tailored to tune the mechanical response from expansion to contraction. nih.gov The destabilization of the photodimer, for example through steric interactions in head-to-head geometries of 9-anthracenecarboxylic acid derivatives, is also a key factor in creating thermally reversible photomechanical systems. rsc.org This direct conversion of light energy into mechanical work at the macroscopic level highlights the immense potential of rationally designed this compound derivatives in areas such as actuators, artificial muscles, and smart materials.

Photomechanical Response of Anthracene Derivatives
DerivativePhotochemical ReactionObserved Macroscopic ResponseExpansion/Motion MagnitudeReference
9-tert-butylanthracene ester (9TBAE)[4+4] PhotodimerizationElongation of nanorods~8% average elongation nih.govnsf.gov
9-methylanthracene (B110197) (9MA)[4+4] PhotodimerizationExpansion of microplatesUp to 7% along the long axis researchgate.net
4-Fluoro-9-anthracenecarboxylic acid (4F-9AC)[4+4] PhotodimerizationBending of microneedlesDose-dependent bending nsf.gov

Advanced Applications of 9 Butylanthracene in Functional Materials

Organic Electronics and Optoelectronic Devices

The anthracene (B1667546) framework is a well-established building block for organic semiconductors due to its excellent photoluminescence and electrochemical stability. nih.gov The strategic placement of substituent groups, such as the butyl group, is a key method for tuning the electronic properties and solid-state packing of these materials to optimize them for specific device applications. nih.govcecam.org

Anthracene derivatives are widely investigated as emissive materials for OLEDs. nih.gov A notable example is 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN), a derivative that incorporates a tert-butyl group. This compound is frequently used as a highly efficient blue fluorescent emitter. nih.govfishersci.ca The presence of the bulky t-butyl group introduces a non-planar molecular structure, which serves a crucial function in preventing unfavorable molecular packing at the interface between the emitting material and the hole-transporting layer in an OLED device. nih.gov

An OLED using TBADN as a non-doped blue fluorescent emitter has demonstrated efficient and pure blue emission, achieving excellent Commission Internationale de L'Eclairage (CIE) coordinates of (x = 0.14, y = 0.10). nih.gov Beyond its role as an emitter, TBADN's properties also make it suitable as a host material for other blue dopants. nih.gov The introduction of the tert-butyl group enhances its solubility compared to its non-butylated analog, allowing it to be processed from solution to form amorphous solid-state films, which is advantageous for certain fabrication methods. nih.gov

Performance of TBADN as a Blue Emitter in OLEDs
ParameterValueSignificance
CIE Coordinates(x = 0.14, y = 0.10)Indicates a high-purity deep-blue emission. nih.gov
RoleEmitter and Host MaterialCan be used as the primary light emitter or to host other dopant emitter molecules. nih.gov
ProcessingSolution-ProcessableEnhanced solubility from the butyl group allows for the formation of amorphous films from solution. nih.gov

The active layer in an organic photovoltaic (OPV) device is where sunlight is absorbed and converted into electrical charges. hku.hkresearchgate.netarxiv.org This layer typically consists of a blend of electron-donating and electron-accepting organic semiconductor materials, forming a bulk heterojunction. arxiv.org The efficiency of an OPV is critically dependent on the properties of these materials, including their absorption spectra and molecular energy levels. hku.hkresearchgate.net

While specific studies detailing 9-butylanthracene as a primary component in high-efficiency OPV active layers are not prominent, the anthracene core is a foundational structure for organic semiconductors used in this field. nih.gov The development of novel donor and acceptor molecules is a primary driver of increased OPV efficiency. rsc.org The chemical modification of core structures like anthracene is a key strategy. Adding substituents allows for the fine-tuning of the material's electronic properties and absorption range to better match the solar spectrum, which is crucial for improving the power conversion efficiency of the device. researchgate.netresearchgate.net

Efficient charge separation and transport are fundamental to the performance of organic electronic devices. escholarship.org After excitons (bound electron-hole pairs) are generated by light absorption, they must efficiently separate into free charges that can then travel through the material to the electrodes. researchgate.net The charge transport properties of organic semiconductors are highly dependent on molecular packing in the solid state and the electronic coupling between adjacent molecules. cecam.orgrsc.org

Theoretical and experimental studies on anthracene derivatives show that chemical modifications can significantly influence charge transport capabilities. cecam.org Attaching different aryl substituents to the anthracene core, for instance, has been shown to improve air oxidation stability and inhibit molecular vibrations during charge transport, leading to more efficient, isotropic 2D transport properties. cecam.org While direct studies on this compound are limited, the principle of using substituents to modify the anthracene core is well-established. nih.govcecam.org The introduction of an alkyl group like a butyl group can influence molecular stacking and electronic properties, thereby providing a pathway to engineer materials with enhanced charge transport characteristics for better device performance. cecam.orgbeilstein-journals.org

Active Materials in Organic Photovoltaic Cells (OPVs)

Photomechanical Materials and Actuators

Photomechanical materials are a class of smart materials that can convert light energy directly into mechanical work, such as bending, twisting, or expanding. nih.gov Crystals composed of photoreactive molecules, including anthracene derivatives, are at the forefront of this field due to their potential to generate large forces on rapid timescales. chem960.com

The photomechanical response in many anthracene derivatives is driven by the [4+4] photodimerization reaction. acrospharmatech.com When exposed to light of a specific wavelength (typically UV), two adjacent anthracene molecules in a crystal lattice can form a covalent bond, creating a dimer. This transformation induces significant strain and can lead to macroscopic changes in the crystal's shape.

A well-studied example is 9-tert-butyl-anthracene ester (9TBAE). Crystalline nanorods of 9TBAE exhibit a remarkable photoresponse, expanding with an average elongation of about 8% upon illumination. nih.govchem960.com Some studies have reported expansions of up to 15%. chem960.com This expansion is the result of a crystal-to-crystal photoreaction that forms a metastable photodimer, causing an anisotropic rearrangement of the molecules rather than a simple change in the unit cell volume. nih.govchem960.com This ability to undergo significant deformation without fragmentation makes such materials promising for applications as light-activated actuators. chemspider.com

Light-Induced Deformation in Anthracene Derivative Crystals
CompoundPhenomenonObserved DeformationUnderlying Mechanism
9-tert-butyl-anthracene ester (9TBAE)Expansion~8-15% average elongation in nanorods. nih.govchem960.com[4+4] photodimerization. nih.gov
9-anthracene carboxylic acid (9AC)Reversible Shape ChangeEnables multiple photoinduced cycles.Formation of a thermally unstable photodimer at room temperature. acrospharmatech.com

The isomerization of certain anthracene derivatives can be influenced not only by light but also by pressure, opening avenues for creating pressure-sensitive materials. 9-tert-butylanthracene (9TBA) is a key molecule in this area of research. nih.govfishersci.cauni.lu It undergoes a photochemical reaction to form a strained "Dewar" isomer, which can then thermally revert to the original molecule. nih.govfishersci.ca

When 9-tert-butylanthracene is embedded in a polymer host, the rates of both the forward photoreaction and the reverse thermal reaction become dependent on external pressure. nih.govuni.lu Research has shown that the forward photoreaction rate decreases significantly at high pressure (by a factor of 1000 at 1.5 GPa), while the rate of the reverse reaction increases by a factor of approximately 3 at high pressure. uni.lu This pressure-catalyzed reversal is linked to the activation volume of the reaction; higher pressure favors the smaller transition state, thus accelerating the reversion from the larger Dewar isomer back to the more compact anthracene form. fishersci.ca This predictable, pressure-dependent chemical change is a foundational principle for designing materials that can sense or respond to mechanical stress.

Light-Induced Mechanical Motions and Deformations in Crystals

Supramolecular Chemistry and Host-Guest Systems

The rigid, planar structure of the anthracene moiety makes it an ideal building block in supramolecular chemistry. Its interactions with host molecules can dramatically alter its properties, leading to novel functions.

When achiral fluorescent molecules like anthracene derivatives are confined within a chiral environment, they can exhibit induced chirality. Cyclodextrins (CDs), which are chiral, cyclic oligosaccharides, provide such an environment with their hydrophobic inner cavity. pku.edu.cn This host-guest chemistry has been effectively used with anthracene derivatives to induce chiroptical properties and enhance luminescence.

Research on N-butylanthracene-9-carboxamide (9AnB), a derivative of this compound, demonstrates this principle effectively. rsc.orgresearchgate.net When complexed with γ-cyclodextrin (γ-CD) in the solid state, significant changes in its photophysical properties are observed. rsc.orgrsc.org Inside the γ-CD cavity, two 9AnB molecules are thought to form a dimer. rsc.orgresearchgate.net This confinement induces a specific spatial arrangement, a right-handed twist between the two anthracene units. rsc.orgresearchgate.net This induced structural chirality in the achiral guest molecule results in the emission of circularly polarised luminescence (CPL), a phenomenon where the emitted light has a preferential right- or left-handed rotation. rsc.orgrsc.org

Furthermore, this complexation leads to a notable enhancement of the fluorescence quantum yield (Φf). rsc.orgresearchgate.net In the solid state, anthracene derivatives often suffer from fluorescence quenching due to aggregation. The isolation of the anthracene dimers within the γ-CD cavity prevents this quenching, leading to brighter emission. researchgate.net For the N-butylanthracene-9-carboxamide/γ-CD complex (9AnB/γ-CD), the CPL signal was positive, with an asymmetry factor (g_lum_) of +1.3 x 10⁻³. rsc.org

Table 1: Photophysical Properties of N-butylanthracene-9-carboxamide (9AnB) and its γ-Cyclodextrin Complex

Property 9AnB (Solid State) 9AnB/γ-CD Complex (Solid State)
Fluorescence Quantum Yield (Φf) Lower (quenching occurs) Enhanced
Chirality Achiral Induced Right-Handed Chirality
Luminescence Standard Fluorescence Circularly Polarised Luminescence (CPL)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in the solid state or in a poor solvent. acs.orgchemrxiv.org This effect is the opposite of the common aggregation-caused quenching (ACQ) observed in many dyes. acs.org The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.gov By locking the molecule in place, non-radiative decay pathways are blocked, forcing the excited state to decay via fluorescence. nih.gov

The design of AIE luminogens (AIEgens) is a significant area of materials science. rsc.org While many AIEgens are based on propeller-shaped molecules like tetraphenylethylene (B103901) (TPE), anthracene derivatives have also been investigated. nih.govencyclopedia.pub The key is to design molecules where intramolecular motions in solution effectively quench fluorescence. For instance, studies on 9,10-bis(N,N-dialkylamino)anthracenes show how their fluorescence is governed by these principles. nih.gov The substitution pattern on the anthracene core is crucial for engineering AIE properties. rsc.org By attaching groups that can undergo low-frequency intramolecular motions, it is possible to create anthracene-based AIEgens. The butyl group in this compound could potentially contribute to the necessary intramolecular dynamics that are restricted upon aggregation, a key principle in the rational design of AIE materials.

Complexation with Cyclodextrins for Induced Chirality and Enhanced Luminescence

Photochemical Energy Storage Systems

Molecular Solar Thermal (MOST) systems offer a novel approach to capturing and storing solar energy. rsc.org These systems utilize a photoswitch molecule that, upon absorbing a photon, undergoes a reversible photochemical reaction to form a high-energy, metastable isomer. This chemical energy can be stored for extended periods and later released as heat on demand, either through thermal or catalytic triggers.

Anthracene derivatives are promising candidates for MOST systems via [4+4] photocycloaddition reactions. A well-studied example is 9-tert-butylanthracene, a close structural relative of this compound. Upon irradiation with light (absorbing from 300 to 410 nm), it undergoes a valence isomerization to form its "Dewar" photoisomer. This process converts light energy into chemical potential energy stored in the strained bonds of the Dewar structure.

The energy storage capability of such systems is substantial, with the exothermicity of Dewar systems being around 60 kcal/mol. The presence of the bulky tert-butyl group is crucial for the stability of the high-energy isomer and the efficiency of the photoreaction. The solid-state photodimerization of derivatives like 9-tert-butyl anthracene ester highlights the potential for creating highly metastable materials that can store significant energy. researchgate.net These characteristics make substituted anthracenes like this compound a focal point for research into materials for converting and storing solar energy.

Research in Biomedical Probes and Imaging Agents

Fluorescent molecules are indispensable tools in biomedical research, acting as probes and imaging agents to visualize biological structures and processes. nih.govfrontiersin.org An ideal probe should be bright, photostable, and sensitive to its local environment. nih.gov The development of chemical sensors and probes for biomedical applications is a rapidly advancing field. frontiersin.orgnih.gov

Anthracene derivatives are explored for these applications due to their inherent fluorescence. The principles of enhanced luminescence seen in host-guest systems and the "turn-on" fluorescence characteristic of AIE materials are particularly attractive for designing advanced biomedical probes. encyclopedia.pub For example, AIEgens can be engineered to be non-emissive in aqueous biological media (solution state) but become brightly fluorescent upon binding to a specific target analyte (aggregated state), providing a clear "turn-on" signal. encyclopedia.pub This has been used for sensing ions and for biological cell imaging.

While direct applications of this compound as a biomedical probe are not extensively documented, the photophysical properties of its derivatives suggest significant potential. The enhanced quantum yield from complexation (as seen with cyclodextrins) and the potential for AIE activity could be harnessed to create sensitive probes. For instance, electrodes modified with related aromatic structures have been used to detect essential biological molecules like amino acids. mdpi.com Future research may focus on functionalizing this compound to target specific biomolecules or cellular compartments, leveraging its core photophysical advantages for next-generation bioimaging and diagnostics. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel 9-Butylanthracene Architectures for Enhanced Functionality

Future research will likely focus on the rational design and synthesis of novel molecular architectures based on this compound to achieve enhanced or entirely new functionalities. Building on principles observed in related anthracene (B1667546) derivatives, strategic modifications could unlock a range of tailored properties. For instance, the functionalization of the 9,10-positions in diphenylanthracene with various phenyl derivatives has been shown to influence thermal stability and charge transport properties without significantly altering the core optical characteristics. researchgate.net Applying this concept, the synthesis of non-symmetrical 9,10-disubstituted anthracenes, with a butyl group at the 9-position and another functional group at the 10-position, could lead to materials with tunable properties for specific applications.

Furthermore, research into creating more complex, high-ordered functional architectures through non-covalent interactions like π–π stacking is a promising avenue. hku.hk The butyl group, with its conformational flexibility, could play a crucial role in directing the self-assembly of these supramolecular structures, leading to materials with unique photophysical or electronic behaviors. The goal is to move beyond simple derivatives to create sophisticated molecular systems where the interplay between the butyl substituent and other functional groups gives rise to emergent properties suitable for advanced electronic or photonic devices.

Integration into Hybrid Material Systems and Composites

A significant area of future investigation involves the incorporation of this compound into hybrid and composite materials to synergistically combine its molecular properties with the bulk characteristics of a host matrix. mdpi.comhereon.de Organic-inorganic hybrid materials, for example, often exhibit enhanced performance compared to their individual components. mdpi.com The integration of this compound into polymer matrices, sol-gel networks, or onto carbon-based nanomaterials could yield advanced materials for a variety of applications. utu.fi

Research on related compounds provides a blueprint for this approach. For example, studies on composites made from polyvinyl alcohol–chitosan (PVA-Chi) reinforced with conductive fillers have shown potential for engineering applications like biopolymer electrodes. mdpi.com Similarly, embedding this compound into polymer films could enhance their fluorescence or create stress-sensing capabilities. The study of 9-tert-butylanthracene ester (9TBAE) in molecular crystal nanorods, which exhibit significant photomechanical expansion, highlights how integrating photoreactive molecules into a structured system can generate materials capable of converting light into mechanical work. nsf.govresearchgate.netrsc.org Future work could explore how the specific properties of the butyl group influence the interfacial adhesion and dispersion within a composite matrix, which are key factors in determining the final material's performance. mdpi.com

Advanced Computational Modeling for Predictive Material Design

The use of advanced computational modeling is set to become an indispensable tool for predicting the properties and behaviors of new this compound-based materials, thereby accelerating their development. First-principles computational frameworks have already proven successful in predicting the complex solid-state photochemical transformations of related molecules like 9-tert-butyl anthracene ester. nsf.gov These models can elucidate atomic-resolution mechanisms behind macroscopic phenomena, such as the 8% average elongation observed in 9TBAE nanorods upon photodimerization. rsc.orgrsc.org

Future computational studies on this compound could focus on several key areas. Ab initio molecular dynamics trajectories can be used to model the effects of external stimuli, such as pressure or light, on the molecule's structure and reactivity. acs.org For instance, computational models have been used to predict a barrier reduction of approximately 2 kcal/mol at 0.9 GPa for the isomerization of 9-tert-butylanthracene, a finding in agreement with experimental results. acs.org By applying similar methodologies, researchers can predict how the butyl chain might influence crystal packing, photomechanical responses, and reaction kinetics. This predictive power allows for the in-silico design of materials with optimized properties before undertaking costly and time-consuming laboratory synthesis. nsf.govresearchgate.net

Exploration of New Mechanochemical Applications beyond Actuation

Mechanochemistry, which utilizes mechanical force to induce chemical transformations, offers a novel and environmentally conscious approach to synthesis and material activation. mdpi.combeilstein-journals.org While research in anthracene derivatives has often focused on photomechanical actuation, the future holds potential for exploring a broader range of mechanochemical applications for this compound. The reversible photoisomerization of 9-tert-butylanthracene to its Dewar isomer, for example, is sensitive to mechanical pressure, demonstrating a clear link between force and reactivity in this class of molecules. researchgate.netresearchgate.net

Future research could investigate this compound as a mechanophore—a mechanically responsive unit—embedded within a polymer matrix. Such composites could be designed for stress-sensing applications, where mechanical strain on the material would induce a measurable change, such as fluorescence, by triggering a specific chemical reaction in the this compound unit. researchgate.net The synthesis of dimeric 9-anthracene carboxylic acid particles and their use as stress-sensing fillers in epoxy and polyurethane composites provides a successful precedent for this approach. researchgate.netresearchgate.net Exploring the unique influence of the n-butyl group, compared to the tert-butyl group, on the mechanochemical response could lead to the development of new functional materials for damage detection and self-reporting systems.

Expanding Biomedical Research Horizons and Diagnostics

The fluorescent properties of the anthracene core suggest potential for this compound and its derivatives in biomedical research and diagnostics. idtechex.com While direct applications are still emerging, the broader field of nanotechnology in medicine provides a roadmap for future exploration. Advances in nanodiamonds, another carbon-based material, for drug delivery and as biosensors highlight the potential for carbon nanoparticles in biomedicine. nih.gov

Future research could focus on developing this compound-based fluorescent probes or sensors. These could be designed to detect specific biological molecules or changes in the cellular environment. The development of biosensors integrated into miniaturized, lab-on-a-chip devices is a major trend in biomedical diagnostics, and fluorescent compounds are often key components of these systems. idtechex.com Furthermore, anthracene derivatives could be incorporated into larger systems, such as nanoparticles or polymers, to serve as imaging agents or components of drug delivery systems that allow for simultaneous therapy and diagnostic tracking. nih.gov The exploration of this compound in these contexts could open new avenues for non-invasive diagnostics and targeted therapies. tue.nljbr-pub.org.cn

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-Butylanthracene in a laboratory setting?

  • Methodology : A common approach involves Wittig or Suzuki coupling reactions, adapting protocols from similar anthracene derivatives. For example, phosphonium salt intermediates (e.g., derived from 9-bromoanthracene) can react with butyllithium reagents under inert conditions. Reaction optimization includes adjusting solvent polarity (e.g., THF or DMF) and temperature (reflux conditions, ~110°C). Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to prevent side reactions. Characterization via 1H^1H-NMR and mass spectrometry is critical for confirming product identity .

Q. How should this compound be handled to ensure safety during experiments?

  • Safety Protocols : Use personal protective equipment (PPE), including nitrile gloves, N95 respirators, and safety goggles, as recommended for polycyclic aromatic hydrocarbons . Avoid prolonged skin contact and inhalation. Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste. Incineration or licensed chemical disposal services are preferred .

Advanced Research Questions

Q. How do pressure changes affect the isomerization kinetics of this compound?

  • Experimental Design : Use high-pressure cells (e.g., diamond anvil cells) to study pressure-dependent isomerization between this compound and its Dewar isomer. Monitor reaction rates via UV-Vis spectroscopy or calorimetry.
  • Findings : At 1.5 GPa, forward photoreaction rates decrease by ~1000×, while reverse thermal isomerization rates increase by ~3×. This suggests pressure stabilizes the Dewar isomer due to reduced molecular volume in the transition state .
  • Data Analysis : Calculate activation volumes (ΔV\Delta V^\ddagger) using the Eyring-Polanyi equation, incorporating pressure-dependent rate constants (kk) and Arrhenius parameters .

Q. What factors influence the fluorescence properties of this compound in different solvents?

  • Methodology : Measure fluorescence lifetimes via time-correlated single-photon counting (TCSPC) across solvents (e.g., isopentane, glycerol) and temperatures (77–365 K).
  • Key Results :

  • In low-viscosity solvents (e.g., ethanol), fluorescence lifetimes (τf\tau_f) increase from 0.2 ns (RT) to 15.9 ns (123 K), with single-exponential decay. Activation energy (EaE_a) for radiationless decay: ~21 kJ/mol .
  • In viscous media (e.g., PMMA), τf\tau_f ranges 4–10 ns (RT) with multi-exponential decay, indicating competing non-radiative pathways. EaE_a drops to ~7.8 kJ/mol due to restricted molecular motion .

Q. What is the mechanism behind the thermoreversible isomerization of this compound?

  • Mechanistic Insights : Upon UV excitation, this compound forms a Dewar isomer via a conical intersection in the S1S_1 state. The reverse reaction is thermally activated, with EaE_a = 91 kJ/mol and negative entropy (ΔS\Delta S^\ddagger = -25 J/mol·K) in heptane, indicating a highly ordered transition state .
  • Kinetic Analysis : Use 1H^1H-NMR to track isomer ratios over time. Fit data to a first-order reversible model to extract rate constants (kforwardk_{\text{forward}}, kreversek_{\text{reverse}}) .

Data Contradictions and Gaps

Q. How can researchers resolve discrepancies in reported activation energies for this compound isomerization?

  • Critical Analysis : Variations in EaE_a (e.g., 21 kJ/mol vs. 7.8 kJ/mol) arise from solvent viscosity and measurement techniques. Compare TCSPC (fluorescence-based) and calorimetric data to isolate solvent effects .
  • Recommendations : Standardize solvent systems and pressure conditions in future studies to minimize confounding variables .

Q. Why are toxicity data for this compound limited in safety documentation?

  • Current Limitations : Most SDS sheets (e.g., ) lack acute toxicity data due to insufficient testing. Assume precautionary measures based on structural analogs (e.g., anthracene derivatives) until validated studies are published.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.